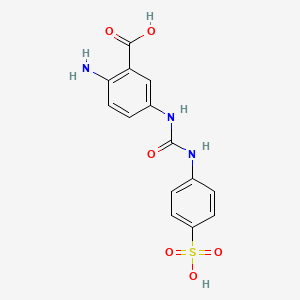
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) is an organotin compound with the chemical formula C40H74O6Sn2. It is known for its unique structure, which includes two tin atoms bonded to phthaloyl groups through oxygen atoms, and further bonded to dibutyl and octyloxy groups. This compound is used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) typically involves the reaction of phthalic anhydride with dibutyltin oxide and octyltin oxide under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of (Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dibutyl and octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups .
Scientific Research Applications
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism of action of (Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity but lacking the phthaloyl and octyloxy groups.
Octyltin oxide: Another organotin compound with octyloxy groups but without the phthaloyl structure.
Phthaloyl chloride: Contains the phthaloyl group but lacks the tin atoms and alkyl groups.
Uniqueness
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) is unique due to its combination of phthaloyl, dibutyl, and octyloxy groups bonded to tin atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84787-73-5 |
|---|---|
Molecular Formula |
C40H74O6Sn2 |
Molecular Weight |
888.4 g/mol |
IUPAC Name |
bis[dibutyl(octoxy)stannyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2C8H17O.4C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-2-3-4-5-6-7-8-9;4*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);2*2-8H2,1H3;4*1,3-4H2,2H3;;/q;2*-1;;;;;2*+2/p-2 |
InChI Key |
FHHCAYOHUSYAQK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCO[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




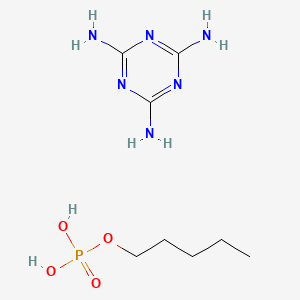
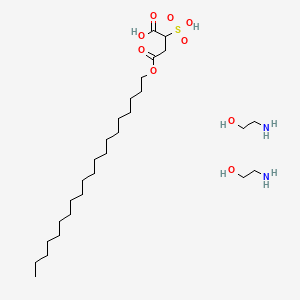
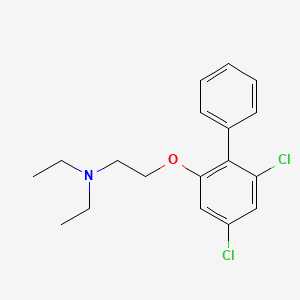
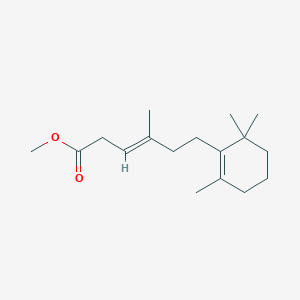


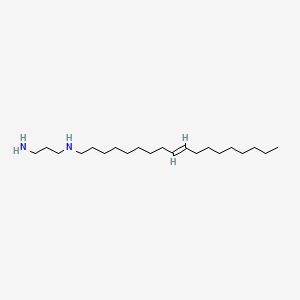

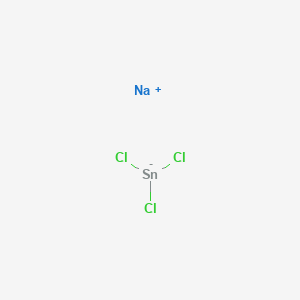
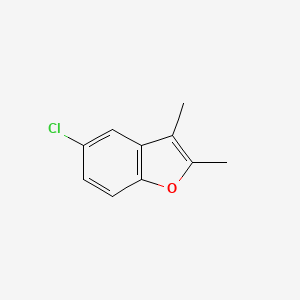
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
